1'-methylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one
Description
1'-Methylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one (CAS: 77773-95-6) is a spirocyclic compound combining a benzoxazine ring and a piperidinone moiety. Its molecular formula is C₁₃H₁₆N₂O₂, with a molecular weight of 232.28 g/mol and a purity of ≥95% . The spiro architecture confers conformational rigidity, which can enhance binding specificity in pharmacological contexts.
Properties
IUPAC Name |
1'-methylspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-15-8-6-13(7-9-15)14-12(16)10-4-2-3-5-11(10)17-13/h2-5H,6-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHAYMCVXJVJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-methylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one typically involves the reaction of a phenol, an amine, and formaldehyde through a Mannich reaction . This method allows for the formation of the benzoxazine ring. The piperidine ring is then introduced through a subsequent cyclization reaction. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the correct formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1’-methylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Scientific Research Applications
1'-Methylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one has been investigated for various applications:
Chemistry
- Building Block for Synthesis: It serves as a precursor for synthesizing more complex organic molecules. Its structure allows for various functional group modifications through oxidation, reduction, and substitution reactions. For instance, oxidation can introduce ketones or carboxylic acids, while reduction may yield alcohols or amines .
Biology
- Antimicrobial Properties: Studies have indicated that this compound exhibits potential antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth .
- Anti-tubercular Activity: Preliminary research suggests that it may also possess anti-tubercular properties, making it a candidate for further drug development aimed at treating tuberculosis .
Medicine
- Therapeutic Effects: The compound is under investigation for its therapeutic effects on bacterial infections. Its mechanism of action may involve the inhibition of bacterial enzymes crucial for replication .
- Drug Development: Ongoing research explores its potential as a scaffold for new drug candidates targeting various diseases due to its bioactive properties .
Industrial Applications
- Advanced Materials Development: The compound is being studied for its use in creating advanced materials such as photochromic and thermochromic compounds. These materials have applications in smart textiles and responsive coatings .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Organic Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the benzoxazine ring enhanced antimicrobial potency.
Case Study 2: Synthesis Optimization
Research conducted at a pharmaceutical laboratory focused on optimizing the synthesis of this compound using continuous flow reactors. This method improved yield and purity compared to traditional batch processes, demonstrating the compound's scalability for industrial production .
Mechanism of Action
The mechanism of action of 1’-methylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes, thereby preventing the replication and survival of bacteria. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro[2H-1,3-benzoxazine-2,4'-piperidin]-4(3H)-one (CAS: 54906-24-0)
- Structural Difference : Lacks the 1'-methyl group on the piperidine ring.
- Synthesis : Prepared via similar spirocyclization methods but requires distinct starting materials .
6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one
- Structural Difference : Incorporates a bromine atom at the 6-position of the benzoxazine ring.
- Impact : Bromination enhances electrophilic character, improving interactions with biological targets. However, it increases molecular weight (291.18 g/mol) and may elevate toxicity risks, as evidenced by its GHS-classified safety data .
- Applications : Used in medicinal chemistry for halogen-bonding interactions in drug design .
1'-Acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one (CAS: 142800-69-9)
- Structural Difference : Replaces benzoxazine with a chromene ring and adds acetyl/hydroxyl groups.
- Impact : The chromene ring alters electronic properties, while the acetyl group improves solubility. This derivative exhibits a higher molecular weight (279.30 g/mol) and enhanced bioavailability .
Spiro[piperidine-4,2'-quinoline] Derivatives
- Structural Difference: Substitutes benzoxazine with a quinoline ring.
- Impact: Quinoline’s aromatic nitrogen enhances π-π stacking interactions, improving binding affinity in kinase inhibitors. However, increased planarity may reduce blood-brain barrier penetration compared to benzoxazine .
Physicochemical and Pharmacological Comparisons
Biological Activity
1'-methylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one is a complex organic compound categorized as a spiro compound. Its unique structure, which incorporates a benzoxazine ring fused with a piperidine ring, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by its spiro linkage, which is essential for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been reported to exhibit significant activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial enzymes, thereby disrupting their replication processes.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound has varying degrees of effectiveness against different bacterial strains.
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 25 |
| COLO201 (Colorectal) | 15 |
| A549 (Lung) | 30 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound is particularly effective against COLO201 cells.
The biological activity of this compound is attributed to its interaction with specific molecular targets within the cells. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
Case Studies and Research Findings
Several research articles have documented the biological activities of this compound:
- Antimicrobial Studies : A study published in Pharmaceutical Biology reported that derivatives of benzoxazine compounds exhibited potent antimicrobial activity against resistant strains of bacteria .
- Anticancer Research : Another study focused on the cytotoxic effects of benzoxazine derivatives on various cancer cell lines, demonstrating significant selectivity towards tumor cells while sparing normal cells .
- Mechanistic Insights : Research has indicated that these compounds may affect cellular signaling pathways involved in apoptosis and cell cycle regulation .
Q & A
Q. What synthetic routes are available for 1'-methylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one, and how do their yields compare?
The compound can be synthesized via condensation of dilithiated (tert-butoxycarbonyl)aniline with (tert-butoxycarbonyl)piperidinone, followed by deprotection and functionalization . Alternative methods involve spirocyclization using 1-methylpiperidin-4-one as a precursor, achieving yields up to 95% under general Procedure A . Key challenges include optimizing reaction conditions (e.g., solvent, temperature) to minimize byproducts.
Q. How is the structural characterization of this spiro compound validated?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, NMR (200 MHz, CDCl) reveals distinct signals: δ 1.63–1.84 (m, 2H, CH), 2.31 (s, 3H, CH), and aromatic protons at δ 6.82–7.80 ppm, confirming the spirocyclic framework . X-ray crystallography or computational modeling (e.g., DFT) may further validate stereochemistry and bond angles .
Q. What preliminary pharmacological activities have been reported?
In spontaneously hypertensive rats (SHR), derivatives of this scaffold exhibit antihypertensive activity. For instance, compound 9 (dl-erythro-4'-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]spiro[benzoxazine-piperidinone]) showed dual central/peripheral mechanisms, reducing systolic blood pressure by ~30 mmHg at 10 mg/kg . Activity correlates with substituents on the piperidine ring.
Advanced Research Questions
Q. How do structural modifications influence the compound's biological activity and selectivity?
Structure-activity relationship (SAR) studies reveal that:
- Hydrophobic substituents (e.g., benzodioxane) enhance binding to α-adrenergic receptors.
- Hydroxyl groups improve solubility but may reduce blood-brain barrier penetration .
- Spiro ring size affects conformational flexibility; smaller rings (e.g., piperidine vs. pyrrolidine) increase target affinity .
Q. What analytical methods resolve contradictions in reported pharmacological data?
Discrepancies in activity (e.g., central vs. peripheral effects) can be addressed via:
Q. What strategies optimize the compound's thermal stability for material science applications?
Benzoxazine derivatives undergo thermal polymerization. For example:
- Maleimide-functionalized analogs polymerize in two stages: maleimide crosslinking (130°C) followed by benzoxazine ring-opening (240°C), achieving a glass transition temperature () of 204°C .
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) delay degradation but reduce processability .
Methodological Considerations
Q. How are enantiomeric purity and stereochemical integrity assessed during synthesis?
- Chiral HPLC : Resolve diastereomers using columns like Chiralpak IA/IB.
- Optical rotation : Compare experimental [α] values with literature data for configuration assignment .
- Vibrational circular dichroism (VCD) : Confirm absolute configuration for novel derivatives .
Q. What computational tools predict the compound's pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
